benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a carbamate group. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves the reaction of benzylamine with a suitable carbamate precursor. One common method involves the use of benzyl chloroformate as the carbamate precursor. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is typically conducted at room temperature and can be completed within a few hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for the continuous production of the compound under controlled conditions. This method can improve the yield and purity of the product while reducing the reaction time and the amount of waste generated .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-[1-(benzylamino)-3-oxo-1-oxopropan-2-yl]carbamate, while reduction may produce benzyl N-[1-(benzylamino)-3-hydroxy-1-aminopropan-2-yl]carbamate .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.
Medicine: Research has explored its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate can be compared with other similar compounds, such as:
Benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate: This compound has a methoxy group instead of a hydroxy group, which can affect its reactivity and applications.
Benzyl N-(3-hydroxypropyl)carbamate: This compound lacks the amino group present in this compound, which can influence its chemical properties and biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFRXMOGXOINIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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